Cas no 1457515-05-7 (Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate)

Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a pyrrolidinone-derived amine substituent. Its structure combines a polar amide moiety with an aromatic ester, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The compound's key advantages include its potential as a building block for bioactive molecules, particularly in the design of protease inhibitors or neuromodulators due to the pyrrolidinone scaffold. The ester group offers synthetic flexibility for further derivatization, while the secondary amine enables additional functionalization. Its balanced lipophilicity and hydrogen-bonding capacity may contribute to favorable pharmacokinetic properties in drug development applications.
Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate structure
1457515-05-7 structure
Product name:Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate
CAS No:1457515-05-7
MF:C14H18N2O3
MW:262.304323673248
CID:5295748

Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
    • Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate
    • Benzoic acid, 4-[[[(5-oxo-2-pyrrolidinyl)methyl]amino]methyl]-, methyl ester
    • Inchi: 1S/C14H18N2O3/c1-19-14(18)11-4-2-10(3-5-11)8-15-9-12-6-7-13(17)16-12/h2-5,12,15H,6-9H2,1H3,(H,16,17)
    • InChI Key: JQGDNYNINANEAI-UHFFFAOYSA-N
    • SMILES: O=C1CCC(CNCC2C=CC(C(=O)OC)=CC=2)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Topological Polar Surface Area: 67.4
  • XLogP3: 0.6

Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-767322-5.0g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
5.0g
$2028.0 2025-02-22
Enamine
EN300-767322-0.1g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
0.1g
$615.0 2025-02-22
Enamine
EN300-767322-0.05g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
0.05g
$587.0 2025-02-22
Enamine
EN300-767322-10.0g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
10.0g
$3007.0 2025-02-22
Enamine
EN300-767322-1.0g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
1.0g
$699.0 2025-02-22
Enamine
EN300-767322-0.5g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
0.5g
$671.0 2025-02-22
Enamine
EN300-767322-2.5g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
2.5g
$1370.0 2025-02-22
Enamine
EN300-767322-0.25g
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
1457515-05-7 95.0%
0.25g
$642.0 2025-02-22

Additional information on Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate

Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate: A Comprehensive Overview

Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate (CAS No. 145751-05-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research in recent years. The molecule consists of a benzoate ester group attached to a methylamine moiety, which is further connected to a 5-oxopyrrolidine ring. This combination of functional groups makes it a versatile compound with potential applications in drug design and material science.

The benzoate ester group in the molecule plays a crucial role in its chemical reactivity and biological activity. Ester groups are known for their ability to undergo various transformations, making them valuable intermediates in organic synthesis. The methylamine moiety, on the other hand, introduces nitrogen into the structure, which can enhance the compound's ability to interact with biological systems. The 5-oxopyrrolidine ring adds rigidity and stability to the molecule, potentially influencing its pharmacokinetic properties.

Recent studies have focused on the synthesis and characterization of Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of coupling agents and protecting groups to facilitate the formation of the amide bond between the pyrrolidine ring and the methylamine group. These advancements have not only improved the synthesis process but also opened new avenues for modifying the structure to enhance its bioavailability.

In terms of applications, Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate has shown promise in drug design, particularly in the development of bioactive molecules. Its structure resembles certain pharmacophores found in approved drugs, suggesting that it could serve as a lead compound for further optimization. For instance, modifications to the benzoate ester group or the pyrrolidine ring could potentially enhance its binding affinity to target proteins or improve its solubility properties.

Moreover, the compound has been investigated for its potential in material science. The rigid structure of the 5-oxopyrrolidine ring makes it an attractive candidate for use in polymer synthesis or as a building block for advanced materials. Researchers have explored its incorporation into polymeric networks, where it could contribute to enhanced mechanical properties or serve as a functional group for further chemical modifications.

Recent advancements in computational chemistry have also shed light on the electronic properties of Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of the ester and amide groups. These findings are particularly relevant for applications in electronics or optoelectronics, where such properties are highly desirable.

In conclusion, Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate (CAS No. 145751-05-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry, pharmacology, and material science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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